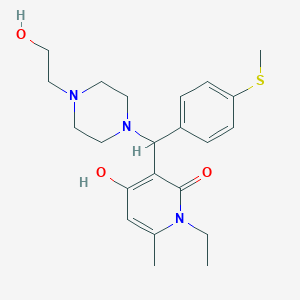
1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-6-methylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C22H31N3O3S and its molecular weight is 417.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Ethyl-4-hydroxy-3-((4-(2-hydroxyethyl)piperazin-1-yl)(4-(methylthio)phenyl)methyl)-6-methylpyridin-2(1H)-one, with the CAS number 939242-85-0, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H27N3O3S, with a molecular weight of 377.5 g/mol. The structure features a pyridine ring, a piperazine moiety, and various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₇N₃O₃S |
| Molecular Weight | 377.5 g/mol |
| CAS Number | 939242-85-0 |
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that the piperazine component may enhance antimicrobial potency. The specific compound's activity against pathogens remains to be fully characterized but aligns with trends observed in related chemical classes .
Antioxidant Properties
Compounds with similar structures have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. The presence of hydroxyl groups in the structure may play a significant role in scavenging free radicals, thereby contributing to its potential therapeutic effects in oxidative stress-related diseases .
Analgesic and Anti-inflammatory Effects
Some derivatives of pyridine-based compounds have been evaluated for analgesic and anti-inflammatory activities. These studies suggest that modifications to the pyridine ring can influence pain relief mechanisms, possibly through inhibition of cyclooxygenase enzymes or modulation of inflammatory pathways . The specific compound's efficacy in these areas requires further investigation.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological effects may stem from interactions with various cellular targets, including receptors involved in pain signaling and inflammation pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Studies : A series of piperazine derivatives were synthesized and tested against microbial strains, revealing promising results that indicate potential for further development as antimicrobial agents .
- Antioxidant Evaluation : Research on related compounds highlighted their ability to reduce oxidative damage in cellular models, suggesting a protective role against oxidative stress-induced cellular damage .
- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations show that modifications to the piperazine and pyridine components can significantly affect absorption and bioavailability, which are critical factors in drug development .
Eigenschaften
IUPAC Name |
1-ethyl-4-hydroxy-3-[[4-(2-hydroxyethyl)piperazin-1-yl]-(4-methylsulfanylphenyl)methyl]-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3S/c1-4-25-16(2)15-19(27)20(22(25)28)21(17-5-7-18(29-3)8-6-17)24-11-9-23(10-12-24)13-14-26/h5-8,15,21,26-27H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTLAVDPTNLVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)CCO)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













